Journal Name:Industrial Chemistry & Materials
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Co and Ni single sites on the (111)n surface of γ-Al2O3 – a periodic boundary DFT study†
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D2IM00039C
The influences of increasing the number of d-electrons in the single metal (Fe-like) substituted (111)n surface of γ-Al2O3 on its possible catalytic effects were explored. The energetic properties, local structures, and in-site electron configurations of the most active tri-coordinated Co and Ni single-site (111)n surface of γ-Al2O3 have been studied using the density functional theory (DFT) approach under periodic boundary conditions. The replacement of Al by a Co or Ni atom on the I position of the (111)n surface leads to significant elongations of metal–O distances. The energy released from the substitution process on the AlI site of the (111)n surface follows the sequence NiI (164.85 kcal mol−1) > CoI (113.17 kcal mol−1) > FeI (44.30 kcal mol−1). The triplet and quintet (ground state) of the CoI substituted complex are energy degenerate. Also, the doublet and quartet (ground state) of the NiI substituted complex have the same stable energy. This energy degeneracy comes from the α–β electron flipping on the p-orbital of the neighboring O that is next to the substituted CoI or NiI site on the (111)n surface of γ-Al2O3. Different from the FeI substituted single-site (111)n surface, in which the electron configuration of FeI varies according to its spin-multiplicity state, substituted NiI has a unique d8 electron configuration in all three spin states, and similarly, CoI has a unique d7 electron configuration in all three open shell spin states. An increase of the population of d-electrons in the single metal substituted (111)n surface of γ-Al2O3 is likely to provide a more stable electron configuration in the metal catalytic center. Keywords: Co substituted surface of γ-Al2O3; Ni substituted surface of γ-Al2O3; (111)n surface; Periodic boundary DFT approach; Metal catalytic center.
Detail
Hierarchically ordered porous carbon with atomically dispersed cobalt for oxidative esterification of furfural†
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D2IM00045H
Nitrogen-rich zeolitic imidazolate frameworks (ZIFs) are ideal precursors for the synthesis of metal single atoms anchored on N-doped carbon. However, the microporous structures of conventional ZIFs lead to low mass transfer efficiency and low metal utilization of their derivatives. Here, we construct a composite of Co single atoms anchored on nitrogen-doped carbon with a three-dimensional ordered macroporous structure (Co-SA/3DOM-NC) by two-step pyrolysis of ordered macro/microporous ZnCo-ZIF. Co-SA/3DOM-NC shows high activity in the oxidative esterification of furfural, achieving a 99% yield of methyl 2-furoate under mild reaction conditions, which is significantly superior to the microporous and the Co-nanoparticle counterparts. The high activity of Co-SA/3DOM-NC should be attributed to the CoN4 centers with high intrinsic activity and the ordered macroporous structure, promoting the mass transfer of reactants and accessibility of active sites. Keywords: Heterogeneous catalysis; Hierarchical pores; Ordered macropore; Oxidative esterification reaction; Single-atom catalysts.
Detail
Multicomponent catalyst design for CO2/N2/NOx electroreduction
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D2IM00056C
Electroreduction of small molecules such as CO2, N2, and NO3− is one of the promising routes to produce sustainable chemicals and fuels and store renewable energy, which could contribute to our carbon neutrality goal. Emerging multicomponent electrocatalysts, integrating the advantages of individual components of catalysts, are of great importance to achieve efficient electroreduction of small molecules via activation of inert bonds and multistep transformation. In this review, some basic issues in the electroreduction of small molecules including CO2, N2, and NO3− are briefly introduced. We then discuss our fundamental understanding of the rule of interaction in multicomponent electrocatalysts, and summarize three models for multicomponent catalysts, including type I, “a non-catalytically active component can activate or protect another catalytic component”; type II, “all catalytic components provide active intermediates for electrochemical conversion”; and type III, “one component provides the substrate for the other through conversion or adsorption”. Additionally, an outlook was considered to highlight the future directions of multicomponent electrocatalysts toward industrial applications. Keywords: Green chemistry; Green carbon science; Electrocatalysis; Synergetic effect.
Detail
Front cover
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM90011H
A graphical abstract is available for this content
Detail
Back cover
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM90016A
A graphical abstract is available for this content
Detail
Recent advances in the detection and removal of heavy metal ions using functionalized layered double hydroxides: a review
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D2IM00024E
Heavy metal pollution is one of the most severe environmental problems, possessing high ecotoxicity and health risk. Therefore, it is important to develop effective methods and corresponding materials for the detection and removal of heavy metals. Recent studies reveal the great potential of layered double hydroxides (LDHs) in detecting and removing heavy metals owing to their designable structure and tunable surface composition. In this review, we majorly discuss the recently adopted detection and removal of heavy metal ions based on LDHs. This review starts with an introduction of the structural characteristics and functionalization of LDHs. Then, the sensing tactics and mechanisms are introduced regarding LDH-based heavy metal ion detection. Based on the type of interaction, the removal of heavy metal ions with LDHs is summarized into two categories: reversible adsorption and irreversible mineralization. This review ends with a discussion on the challenges and future trends of LDH-based detectors and adsorbents for heavy metal ions. Keywords: Heavy metal ion; Layered doubled hydroxide; Detection; Removal.
Detail
Correction: Hierarchically ordered porous carbon with atomically dispersed cobalt for oxidative esterification of furfural
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM90005C
Correction for ‘Hierarchically ordered porous carbon with atomically dispersed cobalt for oxidative esterification of furfural’ by Wen Yao et al., Ind. Chem. Mater., 2023, 1, 106–116, https://doi.org/10.1039/D2IM00045H.
Detail
Recent progress with the application of organic room-temperature phosphorescent materials
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM00004D
Organic materials with room-temperature phosphorescence (RTP) emission have attracted extensive attention owing to their extraordinary properties, including long lifetime, large Stokes shift, and stimuli-responsiveness, and show bright prospects in broad fields. Numerous design strategies, such as creating a rigid environment through crystallization and supramolecular assembly, can be employed to improve the luminescent characteristics of RTP materials by restricting nonradiative transition, enhancing intersystem crossing, and so forth. This review summarizes recent progress with organic room-temperature phosphorescent materials from the perspective of practical applications, including luminescence and display, environmental detection, and bioimaging, and the challenges and prospects will be discussed at the end, which should assist with future research on the application of RTP materials. Keywords: Room-temperature phosphorescence; OLEDs; Anti-counterfeiting; Environmental detection; Bioimaging.
Detail
Introducing Industrial Chemistry & Materials
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM90001K
A graphical abstract is available for this content
Detail
Lithium-mediated electrochemical dinitrogen reduction reaction
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM00006K
The Haber–Bosch process is the dominant approach for NH3 production today, but the process has to be maintained at energy-intensive high temperatures and pressures. Li-mediated electrocatalytic dinitrogen reduction reaction (eN2RR) could instead enable sustainable and green NH3 production at ambient conditions. Lithium mediators realize the synthesis of NH3via the formation of Li3N, and thus lower the energy required for the direct cleavage of N2. There has now been a surge of interest in devising approaches to optimize the NH3 yield rate and faradaic efficiency of the eN2RR process by employing different catalysts as well as electrolytes. This review discusses the recent advances in the field of the Li-mediated eN2RR along with the latest insights into the proposed catalytic mechanisms. Moreover, it also highlights the state-of-the-art reported electrocatalysts and electrolytes that have revolutionized the field of the Li-mediated eN2RR. In addition to the above, our review provides a critical overview of certain limitations and a future prospectus that will provide a way forward to explore this area. Keywords: Nitrogen reduction reaction; Ammonia; Electrocatalysis; Lithium; Reaction mechanism.
Detail
Contents list
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM90003G
The first page of this article is displayed as the abstract.
Detail
Front cover
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM90002A
A graphical abstract is available for this content
Detail
Back cover
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM90009F
A graphical abstract is available for this content
Detail
Effect of the calcination temperature on the characteristics of Ni/Fe-oxide electrocatalysts for application in anion exchange membrane electrolysers
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM00065F
Nickel–iron-oxide catalysts were synthesized by a liquid-phase method, through the oxalate route, and used, as anodes, in an anion exchange membrane electrolyzer. The effect of the heating treatments (performed at 350 °C, 450 °C, and 550 °C) on the structure, composition, particle size, and catalytic activity was analyzed. The morphological features were investigated by transmission electron microscopy (TEM), showing an increased particle size for the catalysts treated at higher temperatures (from ≈4 nm at 350 °C to ≈10 nm at 550 °C). The structure and surface composition were evaluated by X-ray diffraction analysis (XRD) and X-ray photoelectron spectroscopy (XPS), respectively. The electrochemical characterization was performed in a 5 cm2 single-cell setup. The highest performance was obtained with the sample treated at 450 °C, reaching current density values equal to 3.25 A cm−2 at 2.2 V. The catalysts' behavior was also compared, under the same conditions, with NiO and IrO2 commercial catalysts, demonstrating a higher activity of this class of compounds. The time-stability test of ca. 100 h showed a more constant behavior for the catalyst treated at 350 °C. Keywords: Electrolyser; Nickel–iron oxides; Anion exchange membrane; Oxygen evolution reaction; Calcination temperature.
Detail
Theoretical insights into NH3 absorption mechanisms with imidazolium-based protic ionic liquids†
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D2IM00041E
Ionic liquids (ILs) provide a promising way for efficient absorption and separation of ammonia (NH3) due to their extremely low vapor pressures and adjustable structures. However, the understanding of absorption mechanisms especially in terms of theoretical insights is still not very clear, which is crucial for designing targeted ILs. In this work, a universal method that integrates density functional theory and molecular dynamic simulations was proposed to study the mechanisms of NH3 absorption by protic ionic liquids (PILs). The results showed that the NH3 absorption performance of the imidazolium-based PILs ([BIm][X], X= Tf2N, SCN and NO3) is determined by not only the hydrogen bonding between the N atom in NH3 and the protic site (H–N3) on the cation but also the cation–anion interaction. With the increase in NH3 absorption capacity, the hydrogen bonding between [BIm][Tf2N] and NH3 changed from orbital dominated to electrostatic dominated, so 3.0 mol NH3 per mol IL at 313.15 K and 0.10 MPa was further proved as a threshold for NH3 capacity of [BIm][Tf2N] by the Gibbs free energy results, which agrees well with the experimental results. Furthermore, the anions of [BIm][X] could also compete with NH3 for interaction with H-N3 of the cation, which weakens the interaction between the cation and NH3 and then decreases the NH3 absorption ability of PILs. This study provides further understanding on NH3 absorption mechanisms with ILs, which will guide the design of novel functionalized ILs for NH3 separation and recovery. Keywords: Protic ionic liquids; NH3 absorption; Interaction mechanisms; Simulation calculations.
Detail
Unveiling the particle size effect and surface reactivity of Pt/C nanoparticles for ammonia electrooxidation using in situ infrared spectroscopy†
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM00063J
The ammonia electrooxidation reaction (AmER) has attracted considerable attention due to its potential for hydrogen storage and transportation, as well as its possible application in direct ammonia fuel cells. In the present work, we studied ammonia electrooxidation on carbon-supported Pt/C nanoparticles (NPs) of four average sizes of 1.3, 2.2, 2.8, and 4.2 nm. Carbon-supported Pt NPs with a 20 wt% metal loading were synthesized using the polyol method, and the control of the synthesis solution pH allowed the formation of Pt NPs of different average sizes, which was confirmed by TEM. The onset potential was more negative for the smallest nanoparticles (1.3 nm) compared to those for the larger ones. Pt/C with a mean particle size of 2.2 nm showed better stability while exhibiting comparable activity to the 1.3 nm particles. As revealed by in situ polarization modulation infrared reflection absorption spectroscopy (PM-IRRAS), the oxidation products included N–H species, azide ions, and nitrate and nitrite compounds. The N–H stretching peak was observed at about 2800 cm−1 on the Pt surface and in the bulk of the electrolyte. However, the intensity of peaks corresponding to the reaction products was different on the surface of Pt and in the bulk of the electrolyte. NO2− was mostly observed in the bulk of the electrolyte. In contrast, NO3− was present on the Pt surface. PM-IRRAS demonstrated that the particle size affected the catalytic activity of Pt/C NPs but not their selectivity. In addition, the PM-IRRAS technique allowed, for the first time, distinguishing both symmetric and asymmetric N–O bonds that were not observed previously using IR spectroscopy during ammonia electrooxidation. Keywords: Ammonia electrooxidation; Carbon-supported Pt nanoparticle; Catalyst; PM-IRRAS; In situ infrared spectroscopy.
Detail
Large-scale direct regeneration of LiFePO4@C based on spray drying†
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D2IM00007E
Direct regeneration is a low-cost and environmentally friendly way of recycling spent Li-ion batteries. In this study, a new method is adopted to regenerate spent LiFePO4. First, the spent LiFePO4 powder is homogenized, and then, small amounts of a lithium source and a carbon source are thoroughly mixed by spray drying. After that, a high-temperature solid-phase method is used to regenerate the carbon-coated lithium iron phosphate. Compared with traditional regeneration methods, the proposed method significantly improves the universality of spent LiFePO4 having different degrees of damage. The regenerated LiFePO4 is characterized using X-ray diffraction, scanning electron microscopy, transmission electron microscopy, Raman spectroscopy, and electrochemical measurements. The results show that the regenerated sample has a stable morphology, structure, and electrochemical performance. Under the conditions of 0.1C, the initial capacity exceeds 160 mA h g−1. After 800 cycles under the conditions of 1C, the capacity retention is 80%, which satisfies the requirements for regenerated LiFePO4 batteries. Keywords: LiFePO4; Direct regeneration; Homogenization; Spray drying; Electrochemical performance.
Detail
Highly active ZIF-8@CNT composite catalysts as cathode materials for anion exchange membrane fuel cells†
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM00081H
Developing non-precious metal-based inexpensive and highly active electrocatalysts for the oxygen reduction reaction (ORR) in alkaline media is important for fuel cell applications. Herein, we report a simple and effective synthesis of transition-metal-doped zeolitic imidazolate framework-8 (ZIF-8) and carbon nanotube (CNT) composite catalysts (ZIF-8@CNT) prepared via high-temperature pyrolysis at 900 °C. The catalysts were characterized using different physicochemical techniques and employed as cathode materials in anion exchange membrane fuel cells (AEMFC). The prepared metal-free (ZNT-900), single-metal-doped (Fe-ZNT-900, Co-ZNT-900) and binary-metal-doped (Fe1Co1-ZNT-900, Fe1Co2-ZNT-900) catalysts had a sufficient amount of N-doping with the presence of FeCo moieties in the carbon skeleton of the latter two materials. N2 adsorption–desorption isotherms showed that all the prepared catalysts possess a sufficient Brunauer–Emmett–Teller surface area with more micropores present in ZNT-900, while a combined micro–mesoporous structure was obtained for transition-metal-doped catalysts. Binary-metal-doped catalysts showed the highest number of ORR-active sites (pyridinic-N, pyrrolic-N, graphitic-N, M–Nx) and exhibited a half-wave potential (E1/2) of 0.846 and 0.847 V vs. RHE for Fe1Co1-ZNT-900 and Fe1Co2-ZNT-900, respectively, which surpassed that of the commercial Pt/C catalyst (E1/2 = 0.834 V). In H2–O2 AEMFCs, the Fe1Co2-ZNT-900 catalyst delivered a maximum power density (Pmax) of 0.171 W cm−2 and current density at 0.5 V (j0.5) of 0.326 A cm−2, which is very close to that of the Pt/C catalyst (Pmax = 0.215 W cm−2 and j0.5 = 0.359 A cm−2). The prepared ZIF-8@CNT catalysts showed remarkable electrocatalytic ORR activity in 0.1 M KOH solution and fuel cell performance comparable to that of the benchmark Pt/C catalyst. Keywords: Rotating disk electrode; Anion exchange membrane fuel cell; Zeolitic imidazolate framework; Non-precious metal catalyst; Oxygen reduction reaction.
Detail
Preparation of yolk–shell urchin-like porous Co3O4/NiO@C microspheres with excellent lithium storage performance†
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D2IM00017B
Yolk–shell urchin-like porous Co3O4/NiO@C microspheres were successfully synthesized via a facile solvothermal method and annealing treatment under an argon atmosphere. High reversible specific capacity, long cycling stability, and excellent rate capability were achieved for the material due to its specific yolk–shell urchin-like porous structure and coated carbon layers. The pores distributed on the yolk and shell, as well as the gap between the yolk and shell, provide numerous pathways for the penetration of electrolyte, and enhance the reversible specific capacity (the initial discharge specific capacity was as high as 1405.7 mA h g−1 at 0.1 C). Meanwhile, the stress and volume expansion could be greatly released and relieved through the pores, and long cycling stability was achieved (a high reversible specific capacity of 502.7 mA h g−1 was maintained after 1000 cycles at 5 C). The coated carbon layers greatly enhance the conductivity of the yolk–shell urchin-like porous Co3O4/NiO microspheres, accelerate the transmission of electrons, and improve their rate performance (a reversible specific capacity of 397.5 mA h g−1 was achieved when the current density was increased to 10 C). Keywords: Yolk–shell; Urchin-like; Co3O4/NiO@C microspheres; Anode; Lithium storage.
Detail
Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation†
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D2IM00020B
Carbazole and anthracene, two aromatic hydrocarbon components contained in coal tar, are used as essential organic intermediates to synthesize various carbazole derivatives and anthraquinones. N,N-Dimethylformamide (DMF) is a commonly used solvent to extract carbazole from crude mixtures of carbazole and anthracene. However, the interaction between carbazole/anthracene and DMF in the extraction process is still to be fully understood at the molecular level. In this work, the intermolecular interaction of carbazole/anthracene with DMF was investigated using various NMR techniques, including 1H NMR titration, variable temperature NMR spectroscopy (VT-NMR), Nuclear Overhauser Effect Spectroscopy (NOESY), and diffusion-ordered spectroscopy (DOSY). The observed 1H chemical shift changes of carbazole indicated strong intermolecular hydrogen bonds between carbazole and DMF, which was further supported by the decrease in the molecular self-diffusion coefficients (D) of both carbazole and DMF according to DOSY measurements. Moreover, NOESY experiments revealed that the distance between the aldehydic hydrogen of DMF and the N–H of carbazole was smaller than 5 Å. Accordingly, an intermolecular hydrogen bond between carbazole and DMF in the form of CO⋯H–N was proposed. This research increases our knowledge about the separation process of carbazole and anthracene and hence helps improve the methods. Keywords: NMR; Carbazole; Separation; Intermolecular hydrogen bonds.
Detail
96
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0 Not